molecular formula C23H18Cl2N4OS B11662063 2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(3-chlorophenyl)methylidene]acetohydrazide

2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(3-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B11662063
M. Wt: 469.4 g/mol
InChI Key: YCUHIYXYJMQXSX-ZMFRSBBQSA-N
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Description

2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-(3-chlorophenyl)methylidene]acetohydrazide is a complex organic compound that features a benzodiazole ring, a chlorophenyl group, and a sulfanyl-acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-(3-chlorophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring. This can be achieved through the cyclization of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where the benzodiazole is reacted with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Sulfanyl-Acetohydrazide Moiety: The final step involves the reaction of the benzodiazole derivative with thioacetic acid and hydrazine hydrate to form the sulfanyl-acetohydrazide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3), thiourea, or primary amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-(3-chlorophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-(3-chlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.

    Reactive Oxygen Species (ROS) Generation: The compound may induce the production of ROS, leading to oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1H-benzimidazole: Similar in structure but lacks the sulfanyl-acetohydrazide moiety.

    4-Chlorobenzylidene-2-phenylhydrazine: Contains the hydrazine moiety but lacks the benzodiazole ring.

    N-(4-Chlorophenyl)-2-(1H-benzimidazol-2-ylthio)acetamide: Similar structure but with different functional groups.

Uniqueness

The uniqueness of 2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-(3-chlorophenyl)methylidene]acetohydrazide lies in its combination of a benzodiazole ring, a chlorophenyl group, and a sulfanyl-acetohydrazide moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C23H18Cl2N4OS

Molecular Weight

469.4 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(Z)-(3-chlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H18Cl2N4OS/c24-18-10-8-16(9-11-18)14-29-21-7-2-1-6-20(21)27-23(29)31-15-22(30)28-26-13-17-4-3-5-19(25)12-17/h1-13H,14-15H2,(H,28,30)/b26-13-

InChI Key

YCUHIYXYJMQXSX-ZMFRSBBQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C\C4=CC(=CC=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC(=CC=C4)Cl

Origin of Product

United States

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